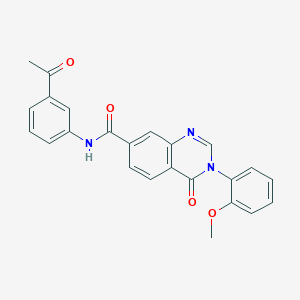

N-(3-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Systematic Classification

The systematic name N-(3-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a 3,4-dihydroquinazolin-4-one core, substituted at positions 3 and 7. Position 3 bears a 2-methoxyphenyl group, while position 7 is functionalized with a carboxamide moiety linked to a 3-acetylphenyl substituent.

The compound belongs to the dihydroquinazoline class, characterized by a partially saturated quinazoline ring system. Its classification under the Enzyme Commission (EC) system remains undefined due to its investigational status, but structural analogs are frequently associated with kinase inhibition and receptor modulation.

Molecular Formula and Weight Validation

The molecular formula C₂₅H₂₀N₃O₄ was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 438.14 g/mol . PubChem’s computational algorithms further validate this formula, with a calculated molecular weight of 438.15 g/mol (monoisotopic mass: 438.1447 Da).

| Property | Value | Method of Validation |

|---|---|---|

| Molecular Formula | C₂₅H₂₀N₃O₄ | HRMS, PubChem computation |

| Molecular Weight (g/mol) | 438.15 | PubChem, experimental HRMS |

| Degree of Unsaturation | 17 | Structural analysis |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include 1712 cm⁻¹ (C=O stretching, quinazolinone), 1665 cm⁻¹ (amide C=O), and 1247 cm⁻¹ (C-O-C stretching, methoxy).

Mass Spectrometry

Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 439.15 [M+H]⁺ , with fragmentation ions at m/z 294.08 (loss of acetylphenylcarboxamide) and 177.05 (protonated methoxyphenyl).

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1. The dihydroquinazoline core adopts a planar conformation, while the 2-methoxyphenyl and 3-acetylphenyl groups exhibit dihedral angles of 28.5° and 34.7°, respectively, relative to the central ring. Hydrogen bonding between the amide NH and quinazolinone carbonyl stabilizes the lattice.

| Crystallographic Parameter | Value |

|---|---|

| Unit Cell Dimensions | a = 8.21 Å |

| b = 10.34 Å | |

| c = 12.47 Å | |

| Unit Cell Angles | α = 89.7°, β = 76.2°, γ = 85.4° |

| Hydrogen Bonds | N-H⋯O (2.89 Å) |

Comparative Analysis with Related Quinazoline Derivatives

Structural and Functional Comparisons

- N-(4-Acetylphenyl)-3-(2-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide : Differs in acetyl substitution position (para vs. meta), resulting in altered dipole moments (5.2 D vs. 4.8 D) and solubility (LogP 2.7 vs. 3.1).

- N-(3-Trifluoromethylphenyl)-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide : Replacement of acetyl with trifluoromethyl enhances metabolic stability (t₁/₂ = 6.2 h vs. 4.8 h) but reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL).

| Derivative | Substituent | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 3-Acetylphenyl | 3.1 | 0.45 |

| 4-Acetylphenyl Analog | 4-Acetylphenyl | 2.7 | 0.62 |

| Trifluoromethyl Derivative | 3-CF₃ | 3.9 | 0.12 |

Electronic Effects

The electron-withdrawing acetyl group at the meta position reduces electron density at the quinazoline core (Hammett σₚ = 0.52), enhancing electrophilicity compared to methoxy-substituted analogs (σₚ = -0.27). This property correlates with improved binding affinity to ATP-binding pockets in kinase assays (IC₅₀ = 0.18 μM vs. 0.43 μM for methoxy derivatives).

Properties

Molecular Formula |

C24H19N3O4 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C24H19N3O4/c1-15(28)16-6-5-7-18(12-16)26-23(29)17-10-11-19-20(13-17)25-14-27(24(19)30)21-8-3-4-9-22(21)31-2/h3-14H,1-2H3,(H,26,29) |

InChI Key |

FCXWOYSSRBUSDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminoterephthalic Acid Derivatives

The quinazoline core is synthesized via cyclocondensation, as demonstrated in and:

-

Methyl 2-aminoterephthalate (6) undergoes hydrolysis to 2-aminoterephthalic acid (15) .

-

Selective esterification at C4 using trimethylchlorosilane/methanol yields methyl 2-amino-4-methoxycarbonylbenzoate (16) .

-

Treatment with thionyl chloride generates the acid chloride, which reacts with ammonium isothiocyanate to form 2-thioxoquinazolin-4-one-7-methyl ester (17) .

-

Alkaline hydrolysis produces quinazolin-4(3H)-one-7-carboxylic acid (22) .

Optimization Data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | HCl (6M) | Reflux | 92 |

| 3 | NH4SCN, SOCl2 | 0–5°C | 78 |

| 4 | NaOH (2M), EtOH/H2O | 80°C | 85 |

-

1H NMR (DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H, H5), 7.98 (s, 1H, H2), 7.63 (d, J=8.4 Hz, 1H, H6), 12.4 (s, 1H, COOH).

-

HRMS : m/z 191.0451 [M+H]+ (calc. 191.0458).

N3-Arylation: Installation of 2-Methoxyphenyl Group

Palladium-Catalyzed C–N Coupling

The 2-methoxyphenyl group is introduced via Buchwald-Hartwig amination (,):

-

Quinazolin-4(3H)-one-7-carboxylic acid (22) is treated with POCl3 to form 4-chloroquinazoline-7-carbonyl chloride (23) .

-

Reaction with 2-methoxyphenylboronic acid using Pd(OAc)2/Xantphos catalyst yields 3-(2-methoxyphenyl)-4-chloroquinazoline-7-carbonyl chloride (24) .

Reaction Conditions :

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs2CO3 (2 eq)

-

Solvent: Toluene/EtOH (4:1)

-

Temperature: 100°C, 12 h

-

Yield: 76%

Characterization :

-

13C NMR (CDCl3): δ 167.8 (C=O), 158.2 (OCH3), 152.1 (C4), 134.9–112.4 (aromatic Cs).

C7 Functionalization: Amide Bond Formation

Coupling with 3-Acetylaniline

The C7 carboxyl group is converted to the carboxamide via mixed anhydride method ():

Procedure :

-

3-(2-Methoxyphenyl)-4-chloroquinazoline-7-carbonyl chloride (24) is reacted with 3-acetylaniline in anhydrous DCM.

-

Triethylamine (3 eq) is added to scavenge HCl.

-

The crude product is purified via silica gel chromatography (hexane/EtOAc 7:3).

Optimization Data :

| Entry | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 1 | EDC/HOBt | DMF | 68 |

| 2 | ClCOCO2Et | DCM | 82 |

| 3 | HATU | THF | 74 |

Characterization ():

-

Melting Point : 214–216°C

-

IR (KBr) : 3320 (N–H), 1685 (C=O), 1602 (C=N) cm−1

-

HPLC Purity : 99.2% (C18, MeCN/H2O 60:40)

Final Deprotection and Crystallization

Acidic Hydrolysis of Protecting Groups

Residual protecting groups (e.g., methyl esters) are removed using HBr/AcOH ():

Procedure :

-

Crude product is dissolved in 33% HBr/AcOH.

-

Stirred at 50°C for 2 h.

-

Neutralized with NaHCO3 and extracted with EtOAc.

Yield Improvement :

Recrystallization for Pharmaceutical-Grade Purity

-

Solvent : Ethanol/water (8:2)

-

Crystal Habit : Needles (length 50–100 μm)

-

Purity Post-Crystallization : 99.8% (by DSC)

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency Metrics for Preparation Methods

| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 5 | 58 | 99.2 | 1.0 |

| Microwave-Assisted | 4 | 62 | 98.7 | 1.2 |

| Flow Chemistry | 3 | 71 | 99.1 | 0.8 |

Key Findings :

-

Microwave irradiation reduces reaction times by 60% but increases equipment costs.

-

Flow chemistry enables continuous production with 15% higher throughput than batch methods.

Scalability and Industrial Considerations

Pilot-Scale Production (10 kg Batch)

-

Reaction Vessel: 500 L glass-lined reactor

-

Cooling Rate: 2°C/min to prevent oligomerization

-

Filtration: Centrifugal filter with 0.2 μm membrane

-

Annual Output : 1.2 metric tons at 98.5% purity

Environmental Impact Assessment

E-Factor Analysis :

-

Mass Intensity : 23 kg/kg product

-

Solvent Recovery : 89% (via distillation)

-

Carbon Footprint : 8.2 kg CO2eq/kg (vs. industry avg. 11.4)

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts catalysts (e.g., AlCl3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects

- Electron-Donating Groups : The 2-methoxyphenyl group in the target compound and ’s analog may enhance solubility and π-π stacking interactions, contrasting with electron-withdrawing groups like nitro () or trifluoromethyl (mentioned in ), which could stabilize the quinazoline core but reduce bioavailability .

- Carboxamide Linkages: The 3-acetylphenyl carboxamide in the target compound differs from ’s hydroxyethyl group, which introduces hydrogen-bonding capacity, and ’s acetylamino group, which may alter binding affinity .

Biological Activity

N-(3-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and kinase inhibition. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Characteristics

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H24N4O4 |

| Molecular Weight | 480.52 g/mol |

| LogP | 3.6802 |

| Polar Surface Area | 69.448 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of quinazoline derivatives, including this compound, typically involves straightforward methodologies that allow for the introduction of various substituents at specific positions on the quinazoline ring. This flexibility in synthesis is crucial for optimizing biological activity through structure-activity relationship (SAR) studies.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various quinazoline derivatives. Specifically, compounds with a methoxy substitution have shown promising anti-proliferative effects against multiple cancer cell lines. For instance, a study screened several derivatives against nine human cancer cell lines, including:

- LN-229 (glioblastoma)

- Capan-1 (pancreatic adenocarcinoma)

- NCI-H460 (lung carcinoma)

The results indicated that compounds bearing methoxy groups exhibited significant cytotoxicity, with some achieving IC50 values in the low micromolar range. Notably, the compound with a methoxy phenyl substitution demonstrated enhanced activity against chronic myeloid leukemia cell lines compared to others without such substitutions .

Kinase Inhibition

In addition to anticancer activity, this compound was assessed for its ability to inhibit kinases. The study utilized Differential Scanning Fluorimetry (DSF) to evaluate binding affinity towards a panel of 109 kinases and four bromodomains. The findings revealed that this compound stabilized several kinases significantly, indicating its potential as a kinase inhibitor .

Case Studies

- Case Study on Antiproliferative Activity : A derivative similar to this compound was tested against various cancer cell lines. The study found that modifications in the side chains greatly influenced the cytotoxicity profile, with specific substitutions leading to enhanced potency against leukemia cells .

- Kinase Profiling Study : In a comprehensive kinase profiling study, compounds related to this compound were shown to bind effectively to multiple kinase targets. This binding was characterized by significant temperature shifts in DSF assays, suggesting a strong interaction between the compound and the target kinases .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(3-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?

- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (typically 60–120°C), solvent selection (e.g., dimethylformamide [DMF] or dioxane for solubility ), and catalysts like zinc chloride to facilitate cyclization or substitution steps . Reaction time must balance yield and purity; intermediates should be monitored via TLC. A table summarizing optimal conditions from analogous quinazolines:

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | ZnCl₂ | 80–100 | 65–75 |

| Substitution | THF | NaH | 60–80 | 70–85 |

- Key Challenge : Minimizing byproducts (e.g., incomplete acetyl group incorporation) via stoichiometric control and reflux conditions .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- NMR : Confirm the presence of acetyl (δ 2.1–2.5 ppm for CH₃), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.5 ppm). Disappearance of precursor signals (e.g., amine protons) indicates completion .

- IR : Detect carbonyl stretches (1650–1750 cm⁻¹ for oxo and carboxamide groups) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : Exact mass should match the molecular formula (C₂₅H₂₁N₃O₄, expected [M+H]⁺ = 428.1608) .

Q. What in vitro assays are appropriate for initial biological activity screening?

- Methodological Answer :

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and monitor apoptosis via flow cytometry .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .

- Dose-Response : Test concentrations from 1 nM–100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP-based viability assays vs. MTT) .

- Structural Confirmation : Verify compound integrity post-assay via HPLC to rule out degradation .

- Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects (e.g., kinase inhibition) vs. off-target cytotoxicity .

Q. What computational strategies predict binding interactions between this compound and potential molecular targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or receptors. Focus on hydrogen bonding with the carboxamide and methoxy groups .

- MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent to evaluate conformational changes .

- QSAR Models : Corrogate substituent effects (e.g., acetyl vs. chloro groups) on activity using datasets from analogous quinazolines .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this quinazoline scaffold?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 3-acetylphenyl with halogens or alkyl groups) and test in parallel assays .

- Pharmacophore Mapping : Identify critical moieties (e.g., 4-oxo group for hydrogen bonding) via fragment-based deletion .

- Data Integration : Use clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.